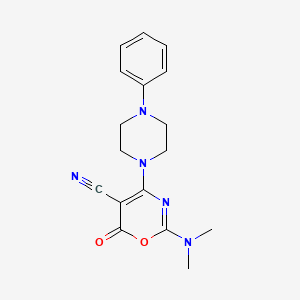

2-(dimethylamino)-6-oxo-4-(4-phenylpiperazino)-6H-1,3-oxazine-5-carbonitrile

Description

2-(Dimethylamino)-6-oxo-4-(4-phenylpiperazino)-6H-1,3-oxazine-5-carbonitrile (CAS 303997-32-2) is a heterocyclic compound featuring a 1,3-oxazine core substituted with dimethylamino, oxo, phenylpiperazino, and carbonitrile groups. Its molecular formula is C₁₉H₂₃N₅O₂, with a molecular weight of 353.42 g/mol and a purity >90% .

Properties

IUPAC Name |

2-(dimethylamino)-6-oxo-4-(4-phenylpiperazin-1-yl)-1,3-oxazine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-20(2)17-19-15(14(12-18)16(23)24-17)22-10-8-21(9-11-22)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHHUCWBESRIHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(C(=O)O1)C#N)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-6-oxo-4-(4-phenylpiperazino)-6H-1,3-oxazine-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of an intermediate compound, which is then subjected to cyclization and functional group modifications to yield the target compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-6-oxo-4-(4-phenylpiperazino)-6H-1,3-oxazine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazine derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-(dimethylamino)-6-oxo-4-(4-phenylpiperazino)-6H-1,3-oxazine-5-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

Materials Science: Its unique structure makes it suitable for the development of novel materials with specific properties, such as fluorescence and conductivity.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-6-oxo-4-(4-phenylpiperazino)-6H-1,3-oxazine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Comparisons

2-(Dimethylamino)-6-oxo-4-(piperidin-1-yl)-6H-1,3-oxazine-5-carbonitrile (CAS 303997-25-3)

- Molecular Formula : C₁₂H₁₆N₄O₂

- Molecular Weight : 248.29 g/mol

- Key Differences: The piperidin-1-yl group replaces the 4-phenylpiperazino substituent, reducing molecular complexity and weight.

3,6-Diphenyl-6H-1,2-oxazine (CAS Not Provided)

- Molecular Formula: C₁₇H₁₅NO

- Molecular Weight : 249.95 g/mol

- Key Differences: The absence of a carbonitrile group and the presence of a 1,2-oxazine scaffold (vs. 1,3-oxazine) highlight distinct electronic and steric properties. This compound also lacks nitrogen-rich substituents like dimethylamino or piperazino groups .

Physicochemical Properties

| Compound (CAS) | Molecular Weight (g/mol) | Density (g/cm³) | Predicted Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|---|

| 303997-32-2 (Target Compound) | 353.42 | - | - | - |

| 303997-25-3 (Piperidine Analog) | 248.29 | 1.28 ± 0.1 | 325.1 ± 52.0 | - |

| 3-(4-Chlorophenyl)-6-phenyl-6H-1,2-oxazine | 271.05 | - | - | 190–192 |

- The target compound’s higher molecular weight (353.42 vs.

Functional and Pharmacological Implications

- 4-Phenylpiperazino Group: Enhances binding to serotonin or dopamine receptors, a feature exploited in antipsychotic drugs. Its absence in the piperidine analog (CAS 303997-25-3) may reduce such activity .

- Carbonitrile Group : Improves metabolic stability compared to ester or carboxylic acid derivatives (e.g., ethyl 3-phenyl-6H-1,2-oxazine-6-carboxylate, CAS 5k–m) .

Biological Activity

2-(Dimethylamino)-6-oxo-4-(4-phenylpiperazino)-6H-1,3-oxazine-5-carbonitrile is a heterocyclic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a dimethylamino group, a piperazine moiety, and an oxazine ring, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.35 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may exhibit:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis through the modulation of signaling pathways related to cell survival and death.

- Antimicrobial Properties : Preliminary studies indicate effectiveness against certain bacterial strains, possibly through disruption of bacterial cell wall synthesis or function.

- CNS Activity : Given the piperazine structure, it may possess neuroactive properties, potentially affecting neurotransmitter systems.

Case Studies and Research Findings

-

Anticancer Studies :

- A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth with an IC50 value ranging from 50 to 200 µM. The mechanism was linked to the activation of caspase pathways, leading to apoptosis .

- Another investigation revealed that derivatives of this compound showed enhanced activity against specific cancer targets, suggesting structural modifications could improve efficacy .

- Antimicrobial Activity :

- Neuropharmacological Effects :

Safety and Toxicology

Safety assessments indicate that while the compound shows promise in therapeutic applications, further studies are necessary to evaluate its toxicity profile. Initial findings suggest low acute toxicity; however, chronic exposure studies are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.